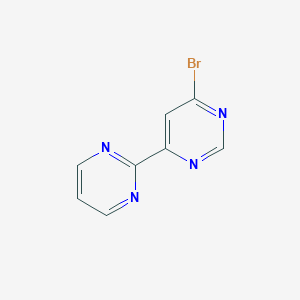

4-Bromo-6-pyrimidin-2-ylpyrimidine

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-6-pyrimidin-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN4/c9-7-4-6(12-5-13-7)8-10-2-1-3-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICUJMVMNDYHLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 6 Pyrimidin 2 Ylpyrimidine and Analogous Pyrimidine Architectures

Direct Bromination Strategies for Pyrimidine (B1678525) Cores

The introduction of a bromine atom onto a pyrimidine ring is a fundamental step in the synthesis of many targeted molecules. This transformation is typically achieved through electrophilic halogenation, where the choice of brominating agent and reaction conditions is critical to achieving the desired regioselectivity and yield.

Regioselective halogenation is crucial when multiple reactive sites are present on the pyrimidine ring or its substituents. The position of bromination is heavily influenced by the electronic nature of the substituents already present on the ring. For pyrimidine nucleosides, bromination commonly occurs at the C-5 position, which is activated by the adjacent nitrogen atoms and exocyclic functionalities. nih.govnih.gov A variety of brominating agents have been successfully employed for this purpose, including N-bromosuccinimide (NBS), molecular bromine (Br₂), and 1,3-dibromo-5,5-dimethylhydantoin (DBH). nih.govrsc.org

For unsubstituted pyrimidine, a process involving the reaction of bromine with a hydrogen halide addition salt of pyrimidine in an inert aromatic solvent like nitrobenzene at elevated temperatures (125°C to 135°C) has been developed to produce 5-bromopyrimidine. google.com This method is also applicable to other nitrogen-containing heterocycles. google.com In the case of fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines, a mild and efficient method for regioselective C3 halogenation uses potassium halide salts with a hypervalent iodine(III) reagent in water at room temperature. rsc.org The control of regioselectivity in poly-substituted pyrimidines can be challenging. For instance, in the synthesis of 6-aryl-N-(1-arylethyl)thienopyrimidines from 6-bromo-4-chlorothienopyrimidine, the selectivity of Suzuki reactions at the C-6 position was influenced by the palladium catalyst and water content of the reaction. researchgate.net

The table below summarizes various reagents used for the bromination of pyrimidine and related heterocyclic cores.

| Reagent/System | Substrate Type | Position | Reference |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Pyrimidine Nucleosides | C-5 | nih.gov |

| Sodium Monobromoisocyanurate (SMBI) | Pyrimidine & Purine Nucleosides | C-5 (Pyrimidine) | nih.gov |

| Bromine / Nitrobenzene | Pyrimidine Hydrochloride | C-5 | google.com |

| N-Bromosuccinimide (NBS) | 3,6-diphenylpyrrolo[1,2-c]pyrimidine | C-5 and C-7 | rsc.org |

| Potassium Halide / Hypervalent Iodine(III) | Pyrazolo[1,5-a]pyrimidines | C-3 | rsc.org |

This table presents a selection of bromination methods for pyrimidine and analogous heterocyclic systems.

The mechanism of pyrimidine bromination generally proceeds through an electrophilic substitution pathway. For the bromination of 2(1H)-pyrimidinone in aqueous acidic solution, the reaction involves the rapid and irreversible formation of a 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine intermediate. cdnsciencepub.com This adduct then undergoes a slow, acid-catalyzed conversion to yield the final 5-bromopyrimidinone product. cdnsciencepub.comcdnsciencepub.com If an excess of bromine is present, further reaction can occur to produce a 5,5-dibromo derivative. cdnsciencepub.com

In the halogenation of pyrazolo[1,5-a]pyrimidines using a hypervalent iodine(III) reagent, mechanistic studies also point towards an electrophilic substitution mechanism. rsc.org The process is thought to begin with the iodine reagent activating a halide salt to generate an electrophilic halogen species, which then attacks the electron-rich heterocycle. rsc.org The stability of intermediates and the electronic properties of the pyrimidine ring, dictated by its substituents, are key factors that govern the reaction's feasibility and regiochemical outcome.

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

Once a brominated pyrimidine, such as 4-Bromo-6-pyrimidin-2-ylpyrimidine, is synthesized, the bromo-substituent serves as a versatile handle for constructing more complex molecules through carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for this purpose. rsc.orgrsc.org

The Suzuki-Miyaura reaction, which couples an organoboron species (typically a boronic acid) with an organic halide, is exceptionally effective for the arylation of brominated pyrimidines. mdpi.comresearchgate.net This palladium-catalyzed reaction is valued for the stability and low toxicity of the organoboron reagents and its high selectivity. rsc.orgrsc.org It has become an indispensable tool in medicinal chemistry for modifying heterocyclic scaffolds to enhance biological activity. rsc.org

The success of a Suzuki-Miyaura coupling hinges on the careful optimization of the catalyst system, which includes the palladium source, ligands, base, and solvent. For the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine, optimal yields were achieved using 5 mol% of Pd(PPh₃)₄ as the catalyst with K₃PO₄ as the base in 1,4-Dioxane. mdpi.comresearchgate.net In other systems, like the coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5-ones, a catalyst system of XPhosPdG2/XPhos was necessary to prevent a competing debromination reaction. rsc.org

The choice of ligand is particularly crucial. Bulky and electron-rich phosphine ligands, such as the dialkylbiarylphosphine SPhos, can dramatically enhance the rate and efficiency of the coupling, even for challenging substrates like basic aminopyridines. nih.gov Ligands not only stabilize the palladium catalyst but also influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. nih.govnih.gov

The following table details optimization results for Suzuki-Miyaura reactions on pyrimidine-based substrates.

| Catalyst | Ligand | Base | Solvent | Substrate | Yield | Reference |

| Pd(PPh₃)₄ (5 mol%) | Tetrakis(triphenylphosphine) | K₃PO₄ | 1,4-Dioxane | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Good | mdpi.comresearchgate.net |

| XPhosPdG2 | XPhos | K₃PO₄ | Water | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 67-89% | rsc.org |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 4-amino-2-chloropyridine | High | nih.gov |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Na₂CO₃ | Toluene/Ethanol | 2,4-dichloro-6-bromopyrido[2,3-d]pyrimidine | Good | academie-sciences.fr |

This interactive table summarizes optimized conditions for Suzuki-Miyaura coupling reactions involving pyrimidine and analogous heterocyclic halides.

The Suzuki-Miyaura coupling generally exhibits a broad substrate scope. A wide variety of aryl and heteroaryl boronic acids can be successfully coupled with brominated pyrimidines. rsc.orgrsc.org Studies have shown that electron-rich boronic acids tend to produce better yields compared to electron-withdrawing ones. mdpi.comresearchgate.net For example, the coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one was successful with a range of boronic acids, including unsubstituted phenyl, biphenyl, naphthyl, and various substituted aryl groups, affording products in good to excellent yields (67-89%). rsc.org

Regioselectivity is a critical consideration when the pyrimidine ring contains multiple halogen substituents. In the case of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, a novel regioselective Suzuki-Miyaura coupling was developed. academie-sciences.fr By using Pd(PPh₃)₄ in toluene, the reaction occurred selectively at the C6 position. Subsequent coupling at the C4 position could be achieved under different conditions (using a toluene/ethanol mixture), demonstrating that reaction sites can be selectively addressed by tuning the reaction parameters. academie-sciences.fr This highlights the potential for controlled, stepwise functionalization of polyhalogenated pyrimidine systems.

The table below illustrates the scope of boronic acids used in the Suzuki-Miyaura coupling with a brominated pyrazolo[1,5-a]pyrimidin-5-one.

| Aryl/Heteroaryl Boronic Acid | Yield | Reference |

| Phenylboronic acid | 74% | rsc.org |

| 4-Biphenylboronic acid | 79% | rsc.org |

| 1-Naphthaleneboronic acid | 85% | rsc.org |

| 4-Methoxyphenylboronic acid | 89% | rsc.org |

| 4-(Trifluoromethyl)phenylboronic acid | 67% | rsc.org |

| 2-Thiopheneboronic acid | 81% | rsc.org |

| 3-Furylboronic acid | 75% | rsc.org |

This interactive table showcases the yields obtained from coupling various boronic acids with a brominated pyrazolo[1,5-a]pyrimidin-5-one substrate, demonstrating the broad scope of the reaction.

Other Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Negishi, Stille, Kumada)

Beyond the more common Suzuki and Heck reactions, other cross-coupling methods like the Negishi, Stille, and Kumada reactions are powerful tools for forging carbon-carbon bonds in the synthesis of complex pyrimidine architectures.

The Negishi coupling , which pairs an organozinc compound with an organic halide, is valued for the high reactivity and functional group tolerance of the organozinc reagents. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to the synthesis of pyrimidine-containing structures. For instance, a scalable synthesis of 2-chloro-5-(pyridin-2-yl)pyrimidine was achieved via a Negishi cross-coupling between an in situ prepared 2-pyridylzinc chloride and 5-iodo-2-chloropyrimidine, catalyzed by Pd(PPh₃)₄. This approach highlights the utility of Negishi coupling in creating bi-heteroaryl systems, analogous to the target molecule. While attempts to use Kumada coupling for the same transformation were unsuccessful, the Negishi reaction proceeded in good yield. The reaction is also instrumental in creating C-C bonds between sp², sp³, and sp hybridized carbons, making it unusually versatile among palladium-catalyzed couplings. wikipedia.org

The Stille coupling utilizes an organotin reagent and an organic halide, catalyzed by palladium. youtube.comyoutube.com Its advantages include the air and moisture stability of the organostannane reagents. youtube.com This methodology has been employed for the functionalization of pyrimidines. For example, unusual regioselective cross-coupling reactions of 2,4-bis(methylsulfanyl)pyrimidine with organostannanes have been reported, yielding 2-aryl-4-(methylsulfanyl)pyrimidines. nih.gov The Stille reaction is compatible with a wide variety of electrophiles, including aryl, vinyl, and acyl halides, as well as heterocyclic compounds, making it a robust method for molecular construction. nih.gov

The Kumada coupling involves the reaction of a Grignard reagent (organomagnesium halide) with an organic halide, typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It was one of the first catalytic cross-coupling methods developed and remains a cost-effective choice for synthesizing unsymmetrical biaryls. organic-chemistry.org Researchers have compared the Kumada coupling with the Suzuki-Miyaura reaction for the synthesis of 4,6-disubstituted pyrimidines from 4,6-dichloropyrimidine, finding the Suzuki reaction to be generally more versatile and higher yielding. However, Kumada couplings have been effectively catalyzed by various nickel complexes, including amido pincer nickel complexes, for reactions involving aryl, heteroaryl, and vinyl chlorides. organic-chemistry.org

Table 1: Comparison of Negishi, Stille, and Kumada Couplings in Pyrimidine Synthesis

| Coupling Reaction | Organometallic Reagent | Catalyst (Typical) | Key Advantages | Example Application in Pyrimidine Chemistry |

|---|---|---|---|---|

| Negishi | Organozinc (R-ZnX) | Pd(0) or Ni(0) | High reactivity, good functional group tolerance, couples sp, sp², sp³ carbons. wikipedia.org | Synthesis of 2-chloro-5-(pyridin-2-yl)pyrimidine. |

| Stille | Organotin (R-SnR'₃) | Pd(0) | Air/moisture stable reagents, wide scope of electrophiles. youtube.comnih.gov | Regioselective arylation of 2,4-bis(methylsulfanyl)pyrimidine. nih.gov |

| Kumada | Grignard (R-MgX) | Ni(II) or Pd(II) | Uses readily available Grignard reagents, cost-effective. organic-chemistry.org | Synthesis of 4,6-disubstituted pyrimidines from 4,6-dichloropyrimidine. researchgate.net |

Carbon-Nitrogen Bond Formation Methodologies

The formation of carbon-nitrogen (C-N) bonds is fundamental to the synthesis of many biologically active pyrimidine derivatives. Key strategies include nucleophilic aromatic substitution and, more recently, metal-free approaches.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing nitrogen nucleophiles onto an activated aromatic ring, such as a halogenated pyrimidine. youtube.comlibretexts.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing a leaving group (like a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govlibretexts.org The presence of electron-withdrawing nitrogen atoms within the pyrimidine ring inherently activates it for this type of substitution.

The regioselectivity of SNAr on dihalopyrimidines, such as 4,6-dichloropyrimidine, is a critical consideration. The C4 and C6 positions of the pyrimidine ring are generally more susceptible to nucleophilic attack than the C2 position. stackexchange.com This is because attack at the C4/C6 positions allows the negative charge of the Meisenheimer intermediate to be delocalized onto one of the ring nitrogens, which is more stabilizing than having the charge reside solely on carbon atoms. stackexchange.com This inherent reactivity allows for the selective, stepwise functionalization of di- and tri-halopyrimidines. For instance, reacting 5-(4-bromophenyl)-4,6-dichloropyrimidine with a nucleophile can lead to selective substitution at the C4/C6 positions, forming key intermediates for pharmaceuticals like Macitentan. google.com

Metal-Free Approaches to C-N Bond Construction in Pyrimidine Systems

Growing interest in green and sustainable chemistry has spurred the development of metal-free methods for C-N bond formation. mdpi.com These approaches avoid the use of potentially toxic and expensive transition metal catalysts.

One notable strategy involves the direct oxidative C-N bond formation using molecular oxygen as the sole oxidant. researchgate.netnih.govrsc.org In this method, polysubstituted pyrimidines are formed from the base-promoted intermolecular reaction of allylic compounds with amidines. researchgate.netnih.govacs.org This protocol is lauded for its high atom economy, use of protecting-group-free nitrogen sources, and environmental advantages. researchgate.netnih.gov

Another innovative metal-free approach involves the tandem [3+3] annulation of amidines with α,β-unsaturated ketones to form a dihydropyrimidine intermediate, which is then aromatized to the final pyrimidine product via visible-light-enabled photo-oxidation. rsc.org This method circumvents the need for traditional transition-metal-catalyzed dehydrogenation. Similarly, transition-metal-free multicomponent reactions, sometimes mediated by just a base like NaOH, can convert segments from renewable resources like lignin into functionalized pyrimidines through a cascade of bond cleavage and formation steps. nih.govnih.gov

Table 2: C-N Bond Formation Strategies for Pyrimidines

| Methodology | Key Features | Reagents/Conditions | Advantages |

|---|---|---|---|

| SNAr | Addition-elimination mechanism via Meisenheimer complex. libretexts.org | Halogenated pyrimidine, N-nucleophile (e.g., amine), base. | Well-established, predictable regioselectivity (C4/C6 > C2). stackexchange.com |

| Metal-Free Oxidative Coupling | Direct C-N bond formation using O₂. nih.gov | Allylic compound, amidine, base (e.g., Cs₂CO₃), O₂. | High atom economy, avoids toxic metals, green oxidant. researchgate.netnih.gov |

| Metal-Free Annulation/Photo-oxidation | [3+3] annulation followed by visible-light aromatization. rsc.org | Amidine, α,β-unsaturated ketone, visible light. | Mild, green conditions, avoids metal catalysts and strong bases. rsc.org |

Multi-Component Reactions for the Construction and Functionalization of Pyrimidine Rings

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. nih.gov MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules from simple starting materials.

A variety of MCRs have been developed for the synthesis of the pyrimidine core. A prominent example is a regioselective, iridium-catalyzed multicomponent synthesis that combines an amidine with up to three different alcohols. nih.gov This reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts, representing a highly sustainable route to unsymmetrically substituted pyrimidines.

Other MCRs for pyrimidine synthesis operate under metal-free conditions. For instance, pyrimidine derivatives can be synthesized through a one-pot, four-component reaction of an amine, diketene, an aldehyde, and urea/thiourea, catalyzed by an acid like p-toluenesulfonic acid. rsc.org Green and solvent-free conditions, often utilizing microwave irradiation or nano-catalysts, have been employed for the one-pot synthesis of pyridodipyrimidines from 6-aminouracil derivatives, aryl aldehydes, and barbituric acids. nih.gov These methods highlight the power of MCRs to construct complex heterocyclic systems with high efficiency and environmental compatibility.

Strategic Derivatization of the Pyrimidin-2-yl Moiety for Extended Chemical Diversity

Once the core pyrimidine ring is assembled, further functionalization can introduce a wide range of chemical properties. The pyrimidin-2-yl position is a common site for such derivatization.

A deconstruction-reconstruction strategy offers a novel way to diversify pyrimidines at the C2 position. In this approach, a pyrimidine is first converted to a more reactive pyrimidinium salt, which is then opened and re-closed with a different amidine-equivalent (like urea, thiourea, or a substituted amidine) to install a new group at C2. nih.gov This method allows for the introduction of alkyl, trifluoromethyl, and even other heteroaryl groups. nih.gov

Direct functionalization of a pre-existing group at the C2 position is also a key strategy. For example, a 2-cyanopyrimidine can be readily converted into a pyrimidin-2-carboxamidine. This amidine group is a versatile building block that can then be cyclized with other reagents to construct fused or linked pyrimidine systems, as seen in the synthesis of the endothelin inhibitor Bosentan.

Furthermore, direct C-H functionalization is an emerging field for pyrimidine derivatization. Photochemical methods, for example, can enable the functionalization of pyrimidines with radicals, allowing for the formation of new C-C bonds at specific positions under mild conditions. acs.org The synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives often relies on building upon a core pyrimidine structure, where functional groups are elaborated to create libraries of compounds for biological screening.

Advanced Structural Characterization Methodologies

X-ray Crystallography for Precise Determination of Molecular and Supramolecular Structures

X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of a crystalline solid. For 4-Bromo-6-pyrimidin-2-ylpyrimidine, this technique would involve growing a single crystal of the compound and exposing it to a beam of X-rays. The resulting diffraction pattern would be analyzed to generate a three-dimensional electron density map, from which the precise coordinates of each atom in the crystal lattice can be determined.

This analysis would yield crucial information, including bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's geometry. Furthermore, X-ray crystallography would reveal the supramolecular structure, detailing how individual molecules of this compound pack together in the crystal. This includes the identification of any intermolecular interactions, such as halogen bonding or π-π stacking, which are critical in understanding the physical properties of the solid state.

Application of Advanced Spectroscopic Techniques for Structural Elucidation (Excluding specific data values)

A suite of advanced spectroscopic techniques would be indispensable for confirming the identity and elucidating the structural details of this compound in various states.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational modes of the functional groups present in this compound. The stretching and bending vibrations of the C-H, C=N, and C=C bonds within the pyrimidine (B1678525) rings would produce a unique fingerprint spectrum, confirming the presence of these structural motifs. The C-Br stretching vibration would also be identifiable in the lower frequency region of the spectrum.

Mass Spectrometry (MS): High-resolution mass spectrometry would be utilized to determine the exact molecular weight of the compound, thereby confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would offer additional structural information, as the molecule would break apart in a predictable manner upon ionization, providing clues about the strength of different bonds and the stability of the resulting fragments.

Conformational Analysis and Intermolecular Interactions within Crystal Lattices

The conformational flexibility of this compound primarily revolves around the rotation about the single bond connecting the two pyrimidine rings. While the aromatic nature of the rings restricts internal rotation, some degree of torsional freedom exists. Computational modeling, in conjunction with the data from X-ray crystallography, would be employed to analyze the potential energy surface associated with this rotation and to identify the most stable conformations.

Within the crystal lattice, the arrangement of molecules is governed by a variety of non-covalent interactions. For this compound, the following interactions would be of particular importance:

Halogen Bonding: The bromine atom, with its electropositive region known as the σ-hole, could participate in halogen bonding with the nitrogen atoms of neighboring pyrimidine rings, which act as halogen bond acceptors. The strength and geometry of these interactions would significantly influence the crystal packing.

C-H···N Hydrogen Bonding: Weak hydrogen bonds between the carbon-hydrogen bonds of one molecule and the nitrogen atoms of an adjacent molecule would also play a role in the supramolecular assembly.

A thorough analysis of these intermolecular forces is crucial for understanding the macroscopic properties of the compound, such as its melting point, solubility, and polymorphism.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of electron distribution and energy levels within a molecule. These calculations are fundamental to predicting a wide range of chemical and physical properties.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Descriptors

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. By approximating the electron density, DFT calculations can accurately predict molecular geometries, energies, and other electronic properties. For 4-Bromo-6-pyrimidin-2-ylpyrimidine, DFT studies would typically involve geometry optimization to find the most stable arrangement of atoms.

Following optimization, various reactivity descriptors can be calculated. These descriptors, derived from the principles of conceptual DFT, help in understanding the chemical behavior of the molecule. Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A higher value indicates greater stability.

Chemical Potential (μ): Related to the electronegativity of the molecule, it indicates the tendency of electrons to escape from the system.

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons.

These calculations provide a quantitative basis for predicting how this compound might interact with other chemical species.

Table 1: Calculated DFT Reactivity Descriptors for this compound (Note: The following values are hypothetical and for illustrative purposes, as specific experimental or computational data for this compound is not readily available in public literature.)

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.75 |

| Energy Gap | ΔE | 5.10 |

| Chemical Hardness | η | 2.55 |

| Chemical Potential | μ | -4.30 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their excited states. This is crucial for understanding a molecule's response to light, including its absorption and emission characteristics.

TD-DFT calculations can predict the electronic absorption spectrum of this compound, identifying the wavelengths of light it is likely to absorb. These absorptions correspond to electronic transitions from occupied molecular orbitals to unoccupied ones. The calculations also provide information on the nature of these transitions (e.g., n → π* or π → π*), which is fundamental to understanding its photophysical behavior.

Molecular Modeling and Docking Studies for Elucidating Intermolecular Interactions

Molecular modeling techniques, particularly molecular docking, can be used to explore how this compound interacts with other molecules. While often used in drug discovery to predict binding to proteins, these methods are also valuable for understanding non-covalent interactions in a non-biological context, such as in materials science or supramolecular chemistry.

By defining a host molecule or a surface, docking simulations can predict the preferred binding orientation and affinity of this compound. These studies can reveal the key intermolecular forces at play, which may include:

Hydrogen Bonds: Although this compound is not a strong hydrogen bond donor, the nitrogen atoms in the pyrimidine (B1678525) rings can act as hydrogen bond acceptors.

Halogen Bonds: The bromine atom can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species.

π-π Stacking: The aromatic pyrimidine rings can interact with other aromatic systems through π-π stacking.

These simulations provide a three-dimensional view of the intermolecular interactions that govern the assembly of molecules.

Prediction of Spectroscopic Signatures and Reaction Mechanisms

Computational chemistry is a powerful tool for predicting various spectroscopic signatures, which can aid in the experimental characterization of a molecule. For this compound, theoretical calculations can predict:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies, theoretical IR and Raman spectra can be generated. These can be compared with experimental spectra to confirm the structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum that is invaluable for structural elucidation.

Furthermore, computational methods can be used to explore potential reaction mechanisms. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This allows for the prediction of the most likely pathways for chemical transformations involving this compound.

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution Studies

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical for understanding a molecule's reactivity.

HOMO: This orbital represents the region from which the molecule is most likely to donate electrons.

LUMO: This orbital represents the region where the molecule is most likely to accept electrons.

The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

Charge distribution studies, often visualized through molecular electrostatic potential (MEP) maps, reveal the electron-rich and electron-poor regions of a molecule. For this compound, the MEP map would likely show negative potential around the nitrogen atoms, indicating their nucleophilic character, and positive potential in other regions, highlighting potential sites for nucleophilic attack.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Coordination Chemistry and Ligand Design Principles

Exploration of 4-Bromo-6-pyrimidin-2-ylpyrimidine as a Potential Chelating Ligand

This compound is a bi-heterocyclic compound featuring two pyrimidine (B1678525) rings linked together. The presence of multiple nitrogen atoms in the pyrimidine rings makes this molecule a prime candidate for acting as a chelating ligand, capable of binding to a metal ion through more than one donor atom to form a stable ring structure. The nitrogen atoms, with their lone pairs of electrons, are the primary coordination sites.

The potential of this compound as a chelating ligand is rooted in the arrangement of its nitrogen atoms. The two pyrimidine rings can adopt various conformations relative to each other, allowing for flexible coordination to a metal center. The presence of a bromine atom on one of the pyrimidine rings introduces an electronic perturbation that can influence the ligand's coordination properties. The electron-withdrawing nature of the bromine atom can affect the basicity of the adjacent nitrogen atoms, thereby modulating the strength of the metal-ligand bond.

Table 1: Potential Donor Atoms in this compound for Chelation

| Donor Atom | Ring Position | Description |

| N1 | Pyrimidine Ring 1 | Potential coordination site. |

| N3 | Pyrimidine Ring 1 | Potential coordination site. |

| N1' | Pyrimidine Ring 2 | Potential coordination site. |

| N3' | Pyrimidine Ring 2 | Potential coordination site. |

The molecule can be considered an analogue of 2,2'-bipyrimidine, a well-studied chelating ligand. The fundamental N-C-C-N dihedral angle between the two rings will be a critical factor in determining its chelating ability and the geometry of the resulting metal complexes.

Modes of Coordination with Transition Metal Ions

The coordination of this compound to transition metal ions can occur through several modes, dictated by the nature of the metal ion, the reaction conditions, and the solvent system. The most common modes of coordination for bipyrimidine-type ligands involve the nitrogen atoms acting as donors.

Bidentate Chelating Mode: The most anticipated coordination mode for this compound is as a bidentate chelating ligand. In this mode, the ligand coordinates to a single metal ion through two of its nitrogen atoms, typically one from each pyrimidine ring, forming a stable five- or six-membered chelate ring. The specific nitrogen atoms involved would depend on the rotational conformation of the molecule. For instance, coordination through N1 and N1' would lead to the formation of a metallacycle.

Bridging Mode: This ligand also possesses the capability to act as a bridging ligand, connecting two or more metal centers. This can occur in several ways:

Bidentate Bridging: The ligand can bridge two metal ions, with each pyrimidine ring coordinating to a different metal center.

Monodentate Bridging: A single nitrogen atom from one of the pyrimidine rings could bridge two metal ions.

The formation of polynuclear complexes through bridging coordination is a key feature of many bipyrimidine ligands and is anticipated for this compound.

Monodentate Coordination: Under certain conditions, particularly in the presence of a large excess of a competing ligand or with specific metal ions, this compound might coordinate in a monodentate fashion, with only one of its nitrogen atoms binding to the metal center.

The presence of the bromo substituent can also influence the coordination. While not a primary coordination site, the bromine atom could engage in weak secondary interactions with the metal center or adjacent ligands, a phenomenon known as a halogen bond.

Table 2: Plausible Coordination Geometries with Transition Metals

| Metal Ion Geometry | Plausible Coordination with this compound |

| Octahedral | [M(L)₃]ⁿ⁺, [M(L)₂(X)₂]ⁿ⁺ |

| Square Planar | [M(L)(X)₂]ⁿ⁺, [M(L)₂]ⁿ⁺ |

| Tetrahedral | [M(L)(X)₃]ⁿ⁻, [M(L)₂]ⁿ⁺ |

| L = this compound; X = monodentate ligand |

Design Principles for Pyrimidine-Based Ligands with Tunable Coordination Properties

The design of pyrimidine-based ligands for specific applications in catalysis, materials science, and medicine relies on the ability to tune their coordination properties. Several key principles guide the design of these ligands.

Steric Effects: The introduction of substituents on the pyrimidine rings can profoundly impact the steric environment around the metal center. Bulky groups can be used to control the coordination number of the metal, enforce specific geometries, and create cavities for substrate binding in catalytic applications. In the case of this compound, the bromine atom is not particularly large, but the principle of introducing steric bulk at other positions remains a valid design strategy.

Electronic Effects: The electronic properties of the pyrimidine rings can be modulated by the introduction of electron-donating or electron-withdrawing groups. Electron-donating groups increase the basicity of the nitrogen atoms, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups, such as the bromo substituent in the title compound, decrease the basicity, which can be advantageous in catalytic cycles where ligand dissociation is a required step. The strategic placement of such substituents allows for the fine-tuning of the redox potential of the resulting metal complex.

Extension of the π-System: The coordination properties of pyrimidine-based ligands can be altered by extending the π-system, for instance, by fusing aromatic rings to the pyrimidine core. This can influence the photophysical properties of the resulting metal complexes, making them suitable for applications in light-emitting devices or as photosensitizers.

Introduction of Additional Donor Arms: Incorporating other donor groups (e.g., phosphine, carboxylate, or alcohol moieties) onto the pyrimidine backbone can lead to multidentate ligands with enhanced stability and novel coordination geometries. This approach can lead to pincer-type ligands or other complex architectures. researchgate.net

The synthesis of a novel series of 5-bromo-pyrimidine derivatives has been reported, highlighting the interest in these building blocks for creating compounds with specific biological activities. nih.gov These synthetic strategies can be adapted to create a variety of pyrimidine-based ligands with tailored properties. The general principles of ligand design for transition metal complexes, such as considering the lability of the metal ion and the pKa of the ligand, are also crucial in predicting and controlling the outcome of coordination reactions. acs.org

Catalytic Applications of 4 Bromo 6 Pyrimidin 2 Ylpyrimidine Derived Systems

Utilization in Metal-Catalyzed Organic Transformations

Detailed searches for the use of 4-bromo-6-pyrimidin-2-ylpyrimidine as a precursor for ligands in metal-catalyzed organic transformations did not yield any specific examples or studies. While the broader class of pyrimidine-containing molecules is known to be utilized in catalysis, research focusing on this particular substituted pyrimidine (B1678525) is absent from the reviewed literature.

No instances of this compound being used to synthesize ligands for palladium-catalyzed cross-coupling reactions have been reported in the scientific literature. The potential for this compound to act as a scaffold for such ligands remains unexplored. General palladium-catalyzed cross-coupling reactions often utilize ligands based on pyridine or bipyridine structures to modulate the catalytic activity and selectivity of the metal center. However, the specific derivatization of this compound for this purpose has not been documented.

There is no available research on the development or application of catalytic systems derived from this compound for asymmetric catalysis. The design of chiral ligands is crucial for enantioselective transformations, and while pyrimidine scaffolds can be incorporated into such ligands, no studies have specifically utilized the this compound framework to create chiral environments for asymmetric catalysis.

Integration into Photocatalytic Systems for Energy Conversion

The integration of this compound into photocatalytic systems for energy conversion, such as hydrogen production, is an area that has not been investigated in the available scientific literature. Research in this field often focuses on metal complexes with carefully designed ligands that possess specific photophysical and electrochemical properties, but this compound has not been featured in such designs.

No studies have been found that describe the design or synthesis of pyrimidine-metal complexes for photocatalytic hydrogen evolution using this compound as a ligand or a precursor to a ligand. The development of such complexes typically involves bidentate or tridentate chelating ligands to form stable and efficient photocatalysts, and while bipyrimidine structures are of interest, the specific compound has not been explored in this context.

Due to the absence of any reported catalytic systems based on this compound, there is no data available on the stability of its derived ligands or the photophysical characteristics of its potential metal complexes within catalytic cycles. Understanding these properties is essential for the rational design of effective catalysts, but such investigations have not been conducted for this specific compound.

Applications in Advanced Materials Science Research

Fabrication of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The pyrimidine (B1678525) moieties in 4-Bromo-6-pyrimidin-2-ylpyrimidine can act as effective multitopic ligands, coordinating to metal centers to form extended one-, two-, or three-dimensional structures. The bromine substituent can influence the resulting framework's topology and pore characteristics through steric effects or by participating in halogen bonding interactions.

While specific research on MOFs derived directly from this compound is limited, related pyrimidine-based ligands have been successfully employed in the synthesis of coordination polymers. For instance, studies on silver coordination polymers with 4,6-diamino-2-pyrimidinethiol have demonstrated the formation of stable and efficient heterogeneous catalysts. chemscene.comuni.lu This suggests the potential of this compound to form robust frameworks with interesting catalytic or sorption properties.

Table 1: Potential Metal Ions for MOF/Coordination Polymer Synthesis with this compound

| Metal Ion | Potential Coordination Geometry | Potential Applications |

| Copper(II) | Octahedral, Square Planar | Catalysis, Gas Storage |

| Zinc(II) | Tetrahedral, Octahedral | Luminescence, Sensing |

| Cadmium(II) | Various | Luminescence |

| Silver(I) | Linear, Trigonal Planar | Antimicrobial Materials, Catalysis |

Development of Optoelectronic Materials: Light-Emitting Diodes (LEDs) and Solar Cells

The development of efficient optoelectronic materials is crucial for next-generation lighting and energy conversion technologies. Pyrimidine derivatives are known for their intriguing photophysical properties, and the introduction of a heavy atom like bromine can enhance spin-orbit coupling, potentially promoting phosphorescence and enabling applications in organic light-emitting diodes (OLEDs).

Research on pyrimidine-based thermally activated delayed fluorescence (TADF) emitters has shown that modifying substituents on the pyrimidine ring can fine-tune their emissive characteristics and energy levels, leading to high-efficiency OLEDs. nih.gov Although direct studies on this compound for this purpose are not yet prevalent, its structural similarity to these high-performing materials suggests its potential as a building block for novel emitters or host materials in OLEDs. In the context of solar cells, pyrimidine-containing molecules could be explored as components of dye-sensitized or perovskite solar cells, where their electronic properties could facilitate efficient charge transfer and transport.

Investigation as Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are essential for technologies such as optical data storage, telecommunications, and frequency conversion. Organic molecules with extended π-conjugated systems and significant charge asymmetry can exhibit large NLO responses. Pyrimidine-based molecules are of great interest for NLO applications due to their inherent electron-withdrawing nature and aromaticity, which can be leveraged to create push-pull systems with significant hyperpolarizability. acs.orgresearchgate.netresearchgate.netscispace.com

The structure of this compound, with its coupled aromatic rings, provides a foundation for designing NLO-active chromophores. The bromine atom can be replaced through cross-coupling reactions to introduce donor or acceptor groups, thereby tuning the intramolecular charge transfer characteristics and enhancing the NLO properties. Computational studies on similar pyrimidine derivatives have indicated their potential for significant third-order nonlinear susceptibility, suggesting that this compound could be a valuable precursor for new NLO materials. nih.gov

Contribution to Supramolecular Assemblies and Functional Nanoarchitectures

Supramolecular chemistry involves the design and synthesis of complex, functional architectures through non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding. The nitrogen atoms in the pyrimidine rings of this compound are excellent hydrogen bond acceptors, while the aromatic rings can participate in π-stacking interactions. Furthermore, the bromine atom can act as a halogen bond donor, providing another tool for directing the self-assembly process.

These interactions can be exploited to construct well-defined nanoarchitectures like liquid crystals, gels, and vesicles. Studies on other pyrimidine derivatives have demonstrated their ability to form complex, flower-shaped supramolecular structures and self-assembling cationic amphiphiles. acs.orgresearchgate.netnih.govmdpi.com This highlights the potential of this compound to form intricate and functional supramolecular systems.

Table 2: Key Non-Covalent Interactions in Supramolecular Assemblies of this compound

| Interaction Type | Participating Groups | Potential Outcome |

| Hydrogen Bonding | Pyrimidine Nitrogens | Formation of tapes, sheets, or rosettes |

| π-π Stacking | Pyrimidine Rings | Stabilization of columnar or lamellar structures |

| Halogen Bonding | Bromine Atom | Directional control over crystal packing |

| Coordination | Pyrimidine Nitrogens with Metal Ions | Formation of metallosupramolecular polygons and polyhedra |

Potential in Polymer Science and Thin Film Technologies

The incorporation of pyrimidine units into polymer backbones can impart desirable properties such as thermal stability, specific electronic characteristics, and biocompatibility. researchgate.net The bromo-functionality of this compound makes it a suitable monomer for polymerization reactions, such as Suzuki or Stille cross-coupling, to create novel conjugated polymers. These polymers could find applications in organic electronics, including organic field-effect transistors (OFETs) and sensors.

Furthermore, thin films of such pyrimidine-containing polymers could be fabricated using various deposition techniques. The properties of these films would be highly dependent on the polymer's chemical structure and the processing conditions, opening up possibilities for creating functional coatings with tailored optical, electronic, or barrier properties.

Synthetic Utility As Building Blocks in Heterocyclic Chemistry Research

Precursor for the Synthesis of Complex Fused and Multi-Substituted Heterocyclic Scaffolds

The presence of a bromine atom at the 4-position of the pyrimidine (B1678525) ring makes 4-Bromo-6-pyrimidin-2-ylpyrimidine an excellent substrate for a variety of cross-coupling reactions. These reactions are instrumental in the construction of intricate fused and multi-substituted heterocyclic systems, which are often challenging to synthesize through traditional methods.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are particularly effective for the functionalization of the this compound core. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, amino, and alkynyl groups, at the C4 position. This versatility is crucial for the synthesis of libraries of compounds with diverse chemical properties and biological activities.

For instance, the Suzuki-Miyaura coupling of this compound with various boronic acids or esters can be employed to introduce new carbon-carbon bonds, leading to the formation of bi-aryl or hetero-bi-aryl structures. These motifs are prevalent in many classes of bioactive molecules, including kinase inhibitors and other therapeutic agents. The reaction conditions for Suzuki-Miyaura couplings are generally mild and tolerant of a wide range of functional groups, making this a highly attractive method for the late-stage functionalization of complex molecules.

Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of various primary and secondary amines at the C4 position. This is a powerful tool for the synthesis of substituted aminopyrimidines, a class of compounds known for their diverse pharmacological properties. The ability to introduce a variety of amino groups provides a means to fine-tune the electronic and steric properties of the final molecule, which is often a key factor in optimizing biological activity.

The Sonogashira coupling, on the other hand, facilitates the formation of carbon-carbon triple bonds, providing access to alkynyl-substituted pyrimidines. These compounds can serve as versatile intermediates for further transformations, such as cycloaddition reactions, to construct more complex heterocyclic rings. The alkynyl group can also act as a rigid linker, which can be beneficial in the design of molecules with specific spatial orientations.

The following table summarizes the types of cross-coupling reactions that can be utilized with this compound and the resulting scaffolds.

| Cross-Coupling Reaction | Reagent | Resulting Scaffold | Potential Applications |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids/Esters | Bi-aryl/Hetero-bi-aryl Pyrimidines | Kinase Inhibitors, Materials Science |

| Buchwald-Hartwig | Primary/Secondary Amines | 4-Aminopyrimidine Derivatives | Medicinal Chemistry, Agrochemicals |

| Sonogashira | Terminal Alkynes | 4-Alkynylpyrimidine Derivatives | Organic Synthesis, Drug Discovery |

| Stille | Organostannanes | 4-Substituted Pyrimidines | Natural Product Synthesis |

| Heck | Alkenes | 4-Alkenylpyrimidine Derivatives | Polymer Chemistry, Materials Science |

Strategies for Modular Synthesis of Diversified Pyrimidine Derivatives

The concept of modular synthesis, which involves the assembly of complex molecules from readily available building blocks, is a powerful strategy in modern organic chemistry. This compound is an ideal scaffold for such an approach, allowing for the systematic and efficient generation of diverse libraries of pyrimidine derivatives.

A typical modular synthesis strategy would involve the sequential functionalization of the this compound core. For example, a Suzuki-Miyaura coupling could be performed first to introduce a specific aryl or heteroaryl group at the C4 position. The resulting product could then be subjected to a second cross-coupling reaction, targeting one of the nitrogen atoms in the pyrimidine rings, to introduce further diversity. This stepwise approach allows for the creation of a large number of analogues from a common intermediate, which is highly advantageous for structure-activity relationship (SAR) studies in drug discovery.

Furthermore, the two pyrimidine rings in this compound offer multiple sites for modification. Selective functionalization of one ring over the other can be achieved by carefully choosing the reaction conditions and reagents. This provides an additional layer of complexity and allows for the synthesis of highly tailored molecules.

The modular nature of these synthetic strategies is particularly well-suited for automated synthesis platforms, which can significantly accelerate the drug discovery process. By combining the versatility of this compound with high-throughput synthesis and screening techniques, it is possible to rapidly identify lead compounds with desired biological activities.

Role as a Privileged Scaffold in Target-Oriented Organic Synthesis

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets with high affinity. The pyrimidine ring is a well-established privileged scaffold, and its presence in this compound makes this compound a valuable starting point for the design and synthesis of new therapeutic agents.

The bipyrimidine core of this compound can mimic the purine base of ATP, allowing it to interact with the ATP-binding site of various kinases. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors are a major focus of drug discovery efforts.

By functionalizing the this compound scaffold with different substituents, it is possible to design selective inhibitors for specific kinases. The bromine atom at the C4 position provides a convenient handle for introducing the necessary chemical diversity to achieve this selectivity. For example, the synthesis of a library of 4-substituted pyrimidine derivatives and their subsequent screening against a panel of kinases can lead to the identification of potent and selective inhibitors.

The following table lists some of the kinase families that have been targeted with pyrimidine-based inhibitors, highlighting the potential of this compound as a starting point for the development of new drugs.

| Kinase Family | Therapeutic Area |

| Tyrosine Kinases (e.g., EGFR, VEGFR) | Cancer |

| Serine/Threonine Kinases (e.g., CDK, MAPK) | Cancer, Inflammation |

| Lipid Kinases (e.g., PI3K) | Cancer, Metabolic Disorders |

Future Research Directions and Emerging Challenges

Development of More Efficient and Environmentally Sustainable Synthetic Routes

The synthesis of functionalized pyrimidines is a cornerstone of medicinal and materials chemistry. For 4-bromo-6-pyrimidin-2-ylpyrimidine, future research will undoubtedly focus on developing synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.

Current synthetic strategies for similar bromo-pyrimidine scaffolds often rely on traditional methods that may involve harsh reagents and generate significant waste. Future endeavors should prioritize the exploration of catalytic systems that offer enhanced efficiency and environmental compatibility. This includes the investigation of:

Palladium-catalyzed cross-coupling reactions: Techniques like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for C-C and C-N bond formation, respectively. wikipedia.orgnih.govwikipedia.orgresearchgate.netmdpi.com The development of novel, highly active, and air-stable palladium catalysts with specialized ligands could enable the efficient synthesis of this compound and its derivatives under milder conditions and with lower catalyst loadings. wikipedia.orgnih.govwikipedia.orgresearchgate.netmdpi.com

C-H activation strategies: Direct C-H functionalization represents a paradigm shift in synthetic chemistry, offering a more atom-economical approach by avoiding the pre-functionalization of starting materials. Research into the selective C-H activation of pyrimidine (B1678525) rings could provide a direct and efficient route to this compound.

Flow chemistry and microwave-assisted synthesis: These technologies can significantly enhance reaction rates, improve yields, and allow for safer and more scalable production. Their application to the synthesis of this compound could lead to more sustainable manufacturing processes.

A significant challenge lies in achieving regioselectivity during the synthesis, ensuring the bromine atom and the pyrimidin-2-yl group are introduced at the desired positions on the core pyrimidine ring. Overcoming this will require a deep understanding of the electronic and steric properties of the pyrimidine nucleus and the development of highly specific catalytic systems.

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The bromine atom on the this compound scaffold serves as a versatile synthetic handle, opening the door to a wide array of potential transformations. Future research should aim to explore the full extent of its reactivity, moving beyond conventional cross-coupling reactions.

Key areas for investigation include:

Diverse Cross-Coupling Reactions: While Suzuki and Buchwald-Hartwig reactions are well-established, the utility of other coupling methodologies like Sonogashira, Stille, and Heck reactions with this substrate should be systematically investigated to create a diverse library of derivatives.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring should facilitate SNAr reactions, allowing for the introduction of various nucleophiles such as alkoxides, thiolates, and amines. Understanding the regioselectivity of these reactions in the presence of the bromo and pyrimidinyl substituents will be crucial.

Photoredox Catalysis: This rapidly evolving field offers novel pathways for bond formation under mild conditions. Investigating the photochemical reactivity of this compound could uncover unprecedented transformations and provide access to novel molecular architectures.

An emerging challenge is the potential for competitive reactivity between the two pyrimidine rings and the C-Br bond. Elucidating the factors that govern site-selectivity in various reactions will be a critical area of research, enabling the controlled and predictable functionalization of the molecule.

Advancements in Multiscale Computational Modeling for Property Prediction and Mechanism Elucidation

Computational chemistry provides an invaluable tool for predicting the properties of novel molecules and for gaining deep insight into reaction mechanisms. For this compound, a synergistic approach combining theoretical calculations with experimental work will be essential for accelerating its development.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: DFT can be employed to predict a range of properties, including molecular geometry, electronic structure (HOMO/LUMO energies), and spectroscopic characteristics. These calculations can guide synthetic efforts by identifying the most promising derivatives for specific applications.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with other species, such as proteins or materials surfaces. This is particularly relevant for predicting its potential in biological applications or as a component in functional materials.

Reaction Mechanism Elucidation: Computational modeling can be used to map out the energy profiles of potential reaction pathways, helping to understand the factors that control reactivity and selectivity. This knowledge can be used to optimize reaction conditions and to design more efficient catalysts.

A key challenge will be the development of accurate and efficient computational models that can handle the complexity of this heteroaromatic system. Validating the computational predictions against experimental data will be crucial for ensuring their reliability.

Integration of this compound into Novel Functional Material Systems

The unique electronic and structural features of this compound make it a promising building block for a new generation of functional materials. Its extended π-system and the presence of multiple nitrogen atoms suggest potential applications in electronics and coordination chemistry.

Emerging areas for exploration include:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine-based materials have shown promise as components in OLEDs, acting as electron-transporting or host materials. The specific electronic properties of this compound could be tuned through derivatization to optimize its performance in blue or green emitting devices.

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrimidine rings can act as coordination sites for metal ions, making this compound a potential linker for the construction of novel MOFs. These materials could have applications in gas storage, catalysis, and sensing.

Organic Semiconductors: The ability to form ordered structures through π-π stacking is a key requirement for organic semiconductors. Investigations into the solid-state packing and charge transport properties of derivatives of this compound could reveal their potential for use in organic field-effect transistors (OFETs).

A significant challenge will be to control the supramolecular organization of this molecule in the solid state to achieve the desired material properties. This will require a detailed understanding of the intermolecular interactions and the development of strategies to direct the self-assembly process.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-6-pyrimidin-2-ylpyrimidine, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, bromination at the 4-position of a pyrimidine core can be achieved using reagents like PBr₃ or NBS under anhydrous conditions. Temperature control (e.g., 0–25°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) ensures high purity .

- Key Parameters :

| Reaction Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Bromination | PBr₃, DMF, 80°C | Monitor reaction by TLC; excess Br₂ may degrade the core |

| Purification | Ethanol recrystallization | Slow cooling enhances crystal purity |

Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃. The pyrimidine protons resonate at δ 8.5–9.0 ppm, while bromine induces deshielding in adjacent carbons .

- X-ray Crystallography : Co-crystallize with a suitable solvent (e.g., DCM/hexane). Refinement via SHELXL (as implemented in SHELXTL) resolves bond angles/thermal parameters. A typical R-factor < 0.05 indicates high accuracy .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact with skin; brominated pyrimidines may be irritants. Store in airtight containers at 2–8°C. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets. Calculate electrophilicity indices to predict bromine’s leaving-group propensity in cross-coupling reactions .

- Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR). The pyrimidine core’s planarity and bromine’s steric effects influence binding affinity .

Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. XRD) for this compound derivatives?

- Methodological Answer :

- Complementary Techniques : Combine XRD (for solid-state conformation) with NOESY NMR (solution-state dynamics). Discrepancies in bond lengths >0.1 Å may indicate crystal packing effects .

- Statistical Validation : Apply Rietveld refinement (for XRD) and DP4 analysis (for NMR) to quantify confidence in structural assignments .

Q. How does the bromine substituent influence the compound’s reactivity in metal-catalyzed cross-coupling reactions?

- Methodological Answer : Bromine’s electronegativity and moderate leaving-group ability make it suitable for Suzuki-Miyaura couplings. Optimize using Pd(PPh₃)₄ (1–5 mol%), K₂CO₃ base, and toluene/water (3:1) at 80°C. Monitor regioselectivity via LC-MS .

- Catalytic Efficiency :

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | 12 | 78 |

| PdCl₂ | 18 | 65 |

Q. What are the challenges in scaling up this compound synthesis while maintaining reproducibility?

- Methodological Answer :

- Process Chemistry : Transition from batch to flow reactors for precise temperature control. Use in-line FTIR to monitor intermediate formation.

- Quality Control : Implement HPLC-MS (C18 column, acetonitrile/water + 0.1% TFA) to detect impurities <0.1% .

Data-Driven Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。